molecular formula C5H9N3 B3225632 N-methyl-1-(1H-pyrazol-4-yl)methanamine CAS No. 1250769-47-1

N-methyl-1-(1H-pyrazol-4-yl)methanamine

Cat. No.: B3225632
CAS No.: 1250769-47-1
M. Wt: 111.15 g/mol
InChI Key: NJHKMGYIXSECKA-UHFFFAOYSA-N
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Description

N-methyl-1-(1H-pyrazol-4-yl)methanamine is a chemical compound with the molecular formula C5H9N3 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-(1H-pyrazol-4-yl)methanamine typically involves the reaction of 1H-pyrazole-4-carbaldehyde with methylamine. The reaction is carried out under mild conditions, often in the presence of a reducing agent such as sodium borohydride. The reaction proceeds via the formation of an imine intermediate, which is subsequently reduced to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography may be employed to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(1H-pyrazol-4-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as halides, thiols, and amines can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

N-methyl-1-(1H-pyrazol-4-yl)methanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-methyl-1-(1H-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine
  • 1-(1-methyl-1H-pyrazol-5-yl)methanamine
  • 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanamine

Uniqueness

N-methyl-1-(1H-pyrazol-4-yl)methanamine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its methylamine group allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it an important building block in the synthesis of complex molecules, and ongoing research continues to uncover its potential in biology and medicine.

Properties

IUPAC Name

N-methyl-1-(1H-pyrazol-4-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3/c1-6-2-5-3-7-8-4-5/h3-4,6H,2H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJHKMGYIXSECKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CNN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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